Cas no 2863676-94-0 (4-Bromo-2-iodomethyl-oxazole)

4-Bromo-2-iodomethyl-oxazole Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-iodomethyl-oxazole
- 4-bromo-2-(iodomethyl)-1,3-oxazole
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- Inchi: 1S/C4H3BrINO/c5-3-2-8-4(1-6)7-3/h2H,1H2
- InChI Key: FFBWXWHPFYXNSB-UHFFFAOYSA-N
- SMILES: O1C=C(Br)N=C1CI
Experimental Properties
- Density: 2.465±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 256.7±20.0 °C(Predicted)
- pka: -2.76±0.10(Predicted)
4-Bromo-2-iodomethyl-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293976-5g |
4-Bromo-2-iodomethyl-oxazole |
2863676-94-0 | 95% | 5g |
$7705 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293976-50mg |
4-Bromo-2-iodomethyl-oxazole |
2863676-94-0 | 95% | 50mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293976-100mg |
4-Bromo-2-iodomethyl-oxazole |
2863676-94-0 | 95% | 100mg |
$555 | 2025-02-21 | |
eNovation Chemicals LLC | Y1293976-500mg |
4-Bromo-2-iodomethyl-oxazole |
2863676-94-0 | 95% | 500mg |
$1430 | 2025-02-24 | |
eNovation Chemicals LLC | Y1293976-500mg |
4-Bromo-2-iodomethyl-oxazole |
2863676-94-0 | 95% | 500mg |
$1430 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293976-1g |
4-Bromo-2-iodomethyl-oxazole |
2863676-94-0 | 95% | 1g |
$2105 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293976-250mg |
4-Bromo-2-iodomethyl-oxazole |
2863676-94-0 | 95% | 250mg |
$890 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293976-250mg |
4-Bromo-2-iodomethyl-oxazole |
2863676-94-0 | 95% | 250mg |
$890 | 2025-02-21 | |
eNovation Chemicals LLC | Y1293976-50mg |
4-Bromo-2-iodomethyl-oxazole |
2863676-94-0 | 95% | 50mg |
$340 | 2025-02-24 | |
eNovation Chemicals LLC | Y1293976-100mg |
4-Bromo-2-iodomethyl-oxazole |
2863676-94-0 | 95% | 100mg |
$555 | 2025-02-24 |
4-Bromo-2-iodomethyl-oxazole Related Literature
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
Additional information on 4-Bromo-2-iodomethyl-oxazole
Professional Introduction to 4-Bromo-2-iodomethyl-oxazole (CAS No: 2863676-94-0)
4-Bromo-2-iodomethyl-oxazole (CAS No: 2863676-94-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This heterocyclic compound features a fused oxazole ring substituted with both bromo and iodomethyl groups, making it a versatile intermediate in the synthesis of more complex molecules. The presence of these halogenated functional groups enhances its reactivity, allowing for diverse chemical transformations that are invaluable in drug discovery and material science.
The structure of 4-bromo-2-iodomethyl-oxazole is characterized by a five-membered oxazole core, which is a common motif in biologically active compounds. The bromo group at the 4-position and the iodomethyl group at the 2-position provide distinct handles for further functionalization. This dual substitution pattern makes the compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, which are fundamental in constructing carbon-carbon bonds in organic synthesis. These reactions are widely employed in the development of novel pharmaceuticals and agrochemicals.
In recent years, there has been a surge in research focused on developing new methodologies for the construction of complex molecular architectures. 4-Bromo-2-iodomethyl-oxazole has emerged as a key building block in this endeavor. Its ability to undergo selective transformations while retaining the integrity of the oxazole ring has made it a preferred choice for synthetic chemists. For instance, studies have demonstrated its utility in the synthesis of oxazole derivatives with potential antimicrobial and anticancer properties. The halogen atoms not only facilitate cross-coupling reactions but also serve as anchors for further modifications, enabling the creation of structurally diverse libraries.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of oxazole-containing compounds. Oxazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. By incorporating bromo and iodomethyl groups into the oxazole framework, researchers aim to enhance binding affinity and metabolic stability. Preliminary studies have shown that derivatives of 4-bromo-2-iodomethyl-oxazole exhibit promising activity against certain resistant bacterial strains. This has spurred further investigation into optimizing synthetic routes to produce analogs with improved pharmacokinetic profiles.
Advances in computational chemistry have also played a pivotal role in understanding the reactivity and selectivity of 4-bromo-2-iodomethyl-oxazole. Molecular modeling studies have provided insights into how the electron-withdrawing nature of the halogen substituents influences nucleophilic aromatic substitution (SNAr) reactions. These insights have guided experimental efforts to develop more efficient synthetic strategies. For example, computational predictions have helped identify optimal conditions for coupling reactions, reducing unwanted side products and improving yields. Such advancements underscore the importance of integrating theoretical approaches with traditional synthetic methodologies.
The versatility of 4-bromo-2-iodomethyl-oxazole extends beyond pharmaceutical applications into material science. Researchers have explored its use in developing organic electronic materials, such as light-emitting diodes (OLEDs) and photovoltaic cells. The oxazole ring is known for its electron-deficient properties, which make it an excellent candidate for conjugated systems. By functionalizing the ring with halogen atoms, scientists can fine-tune electronic characteristics to meet specific requirements for optoelectronic devices. This interdisciplinary approach highlights the broad utility of this compound across multiple scientific domains.
In conclusion, 4-bromo-2-iodomethyl-oxazole (CAS No: 2863676-94-0) represents a fascinating compound with significant potential in both academic research and industrial applications. Its unique structural features enable a wide range of chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of innovation in pharmaceuticals and materials science. The ongoing exploration of its derivatives promises to yield novel molecules with enhanced biological activities and technological functionalities.
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